5-Hydroxyindole-2-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

5-hydroxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-6-1-2-7-5(3-6)4-8(10-7)9(12)13/h1-4,10-11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMHWDJKNOMNLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50175959 | |

| Record name | 5-Hydroxyindole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21598-06-1 | |

| Record name | 5-Hydroxyindole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21598-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxyindole-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021598061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21598-06-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hydroxyindole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxyindole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXYINDOLE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XP5R85YFD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 5-Hydroxyindole-2-carboxylic Acid: Structure, Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Hydroxyindole-2-carboxylic acid, a key heterocyclic compound with significant implications in biological systems and as a building block in medicinal chemistry. This document details its chemical identity, physicochemical properties, relevant experimental protocols, and its role in significant biological pathways.

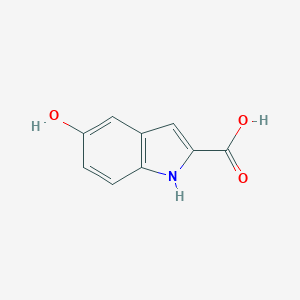

Chemical Structure and IUPAC Name

This compound is an organic compound featuring an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. A hydroxyl group is substituted at the 5th position of the indole ring, and a carboxylic acid group is attached at the 2nd position.

The IUPAC name for this compound is 5-hydroxy-1H-indole-2-carboxylic acid .[1]

Chemical Structure:

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| IUPAC Name | 5-hydroxy-1H-indole-2-carboxylic acid | [1] |

| Molecular Formula | C₉H₇NO₃ | [1] |

| Molecular Weight | 177.16 g/mol | [1][2] |

| CAS Number | 21598-06-1 | [1][2] |

| Appearance | Pale cream to cream to yellow to pale brown crystals or powder | [3] |

| Melting Point | 249 °C (decomposes) | [2] |

| Solubility | Soluble in a 1:1 mixture of chloroform and ethanol (50 mg/mL) | [2] |

| InChI Key | BIMHWDJKNOMNLD-UHFFFAOYSA-N | [1][2] |

Experimental Protocols

Representative Synthesis of a Dihydroxyindole-2-carboxylic Acid

The synthesis of hydroxyindole carboxylic acids is crucial for the study of their biological activities and for their use as precursors in the synthesis of more complex molecules. The following protocol describes the synthesis of the related compound, 5,6-dihydroxy-1H-indole-2-carboxylic acid (DHICA), from Levodopa, under anaerobic conditions.[2]

Materials:

-

Levodopa (L-DOPA)

-

Deionized water

-

Potassium ferricyanide (K₃[Fe(CN)₆])

-

Potassium bicarbonate (KHCO₃)

-

Sodium hydroxide (NaOH) solution (3 mol/L)

-

Sodium metabisulfite (Na₂S₂O₅)

-

Hydrochloric acid (HCl) solution (3 mol/L)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Nitrogen gas

Procedure:

-

Dissolve 1 g (5.07 mmol) of L-DOPA in 500 mL of deionized water in a reaction vessel.

-

Stir the mixture vigorously and continuously under a nitrogen atmosphere to maintain anaerobic conditions.

-

Prepare a solution of 6.68 g (20.3 mmol) of K₃[Fe(CN)₆] and 2.54 g (25.4 mmol) of KHCO₃ in 60 mL of H₂O.

-

Gradually add the K₃[Fe(CN)₆] and KHCO₃ solution to the L-DOPA solution.

-

Add 25 mL of 3 mol/L NaOH solution to the reaction mixture.

-

Continue stirring for 15 minutes.

-

Quench the reaction by adding Na₂S₂O₅.

-

Adjust the pH of the solution to 3 with 3 mol/L HCl.

-

Extract the product with ethyl acetate (3 x 250 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Evaporate the solvent under high vacuum to obtain the final product as a greyish powder.[2]

Analytical Application: HPLC-Amperometric Detection of Serotonin

This compound has been utilized in the analytical technique of High-Performance Liquid Chromatography (HPLC) with amperometric detection for the measurement of serotonin in biological samples such as plasma, platelets, and urine.[2][4] In this application, the compound or a derivative can be used as an internal standard or for method validation due to its structural similarity to serotonin and its electrochemical activity. The carboxylic acid group provides a point for derivatization if necessary, and the indole nucleus can be electrochemically oxidized, allowing for sensitive detection.

Biological Significance and Signaling Pathways

This compound and its hydroxylated analogue, 5,6-dihydroxyindole-2-carboxylic acid (DHICA), are key intermediates in the biosynthesis of eumelanin, the primary pigment responsible for brown and black coloration in mammals.[5] The pathway begins with the amino acid L-tyrosine, which is oxidized to L-DOPA and then to dopaquinone by the enzyme tyrosinase. Dopaquinone cyclizes to form leucodopachrome, which is then converted to dopachrome. Dopachrome is at a critical branch point. It can spontaneously decarboxylate to form 5,6-dihydroxyindole (DHI), or it can be tautomerized by the enzyme dopachrome tautomerase (DCT, also known as tyrosinase-related protein 2 or TYRP2) to form DHICA.[5] The ratio of DHI to DHICA incorporated into the final melanin polymer significantly influences its properties.[5]

Below is a simplified diagram of the eumelanin synthesis pathway, highlighting the role of these indole derivatives.

Caption: Simplified Eumelanin Biosynthesis Pathway.

Applications in Drug Development

This compound serves as a versatile scaffold in drug discovery and development. Its structure is a key component in the synthesis of various biologically active molecules. It has been used as a reactant in the preparation of:

-

Potential anticancer agents , such as indole C5-O-substituted seco-cyclopropylindole analogs.

-

Ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT2C), which are targets for neuropsychiatric drugs.

-

Histamine H3 receptor inverse agonists , which have potential for the treatment of obesity.

-

Inhibitors of the Signal Transducer and Activator of Transcription 3 (Stat3) , a target in cancer therapy.

-

Novel HIV-1 integrase strand transfer inhibitors .

References

- 1. 5,6-Dihydroxyindole-2-carboxylic acid is incorporated in mammalian melanin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5,6-dihydroxy-1H-indole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. The 5,6-dihydroxyindole-2-carboxylic acid (DHICA) oxidase activity of human tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 5-Hydroxyindole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 5-Hydroxyindole-2-carboxylic acid, a significant heterocyclic compound with applications in medicinal chemistry and drug development. This document details established methodologies, including the Nenitzescu, Fischer, and Reissert indole syntheses, offering insights into precursor materials, reaction mechanisms, and experimental protocols. Quantitative data is summarized for comparative analysis, and key pathways are visualized to facilitate understanding.

Nenitzescu Indole Synthesis

The Nenitzescu indole synthesis is a powerful method for the direct formation of 5-hydroxyindole derivatives.[1] The reaction typically involves the condensation of a 1,4-benzoquinone with a β-enamino ester.[1]

General Pathway and Mechanism

The reaction proceeds via a Michael addition of the enamine to the benzoquinone, followed by a cyclization and subsequent aromatization to form the 5-hydroxyindole ring system.

Caption: General workflow of the Nenitzescu indole synthesis.

Experimental Protocol: Synthesis of Ethyl 5-Hydroxyindole-2-carboxylate

This protocol is adapted from the classical Nenitzescu synthesis of related 5-hydroxyindole esters.

Materials:

-

p-Benzoquinone

-

Ethyl 3-aminocrotonate

-

Acetone

-

Ethyl acetate

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A solution of 1,4-benzoquinone (1.0 equivalent) in acetone is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Enamine: Ethyl 3-aminocrotonate (1.0-1.2 equivalents) is added to the stirred solution.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with 5% sodium bicarbonate solution, water, and saturated sodium chloride solution.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

Purification: The crude product is purified by column chromatography on silica gel to afford pure ethyl 5-hydroxyindole-2-carboxylate.

Quantitative Data

The yield of the Nenitzescu reaction is influenced by various factors, including the solvent and the presence of catalysts.

| Precursor 1 | Precursor 2 | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| p-Benzoquinone | Ethyl 3-aminocrotonate | Acetone | None | Reflux | 2-4 | Ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate | 46 | [2] |

| p-Benzoquinone | Ethyl 3-aminocrotonate | Dichloromethane | ZnCl₂ (8) | 20 | 0.67 | Ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate | 50 | [3] |

| p-Benzoquinone | Ethyl 3-aminocrotonate | Cyclopentyl methyl ether | ZnCl₂ (8) | 20 | 0.67 | Ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate | 55 | [3] |

| p-Benzoquinone | Ethyl 3-aminocrotonate | Cyclopentyl methyl ether | ZnI₂ (8) | 20 | 0.67 | Ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate | 61 | [3] |

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[4] To synthesize this compound, 4-hydroxyphenylhydrazine and pyruvic acid (or its ester) are the logical starting materials.

General Pathway and Mechanism

The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[5][5]-sigmatropic rearrangement (the Fischer rearrangement) followed by cyclization and elimination of ammonia to form the indole ring.

Caption: Key steps in the Fischer indole synthesis.

Experimental Protocol: Synthesis of this compound

The following is a general procedure adaptable for the synthesis of the target molecule.

Materials:

-

4-Hydroxyphenylhydrazine hydrochloride

-

Pyruvic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid or polyphosphoric acid (PPA)

Procedure:

-

Hydrazone Formation: Equimolar amounts of 4-hydroxyphenylhydrazine hydrochloride and pyruvic acid are dissolved in anhydrous ethanol. The mixture is heated under reflux for 1-2 hours to form the phenylhydrazone.

-

Cyclization: After cooling, the solvent is removed under reduced pressure. The resulting crude hydrazone is then treated with an acid catalyst such as concentrated sulfuric acid or polyphosphoric acid.

-

Heating: The mixture is heated to a temperature typically ranging from 80 to 150 °C for several hours, with the progress monitored by TLC.

-

Work-up: The reaction mixture is cooled and then carefully poured onto crushed ice. The precipitated solid is collected by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield this compound.

Quantitative Data

Reissert Indole Synthesis

The Reissert indole synthesis provides a route to indole-2-carboxylic acids starting from an o-nitrotoluene and diethyl oxalate.[8] For the synthesis of this compound, a suitably substituted o-nitrotoluene would be required.

General Pathway and Mechanism

The synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base to form an o-nitrophenylpyruvate ester. This intermediate is then reductively cyclized to the indole-2-carboxylic acid.[8]

Caption: The Reissert synthesis pathway to indole-2-carboxylic acids.

Experimental Protocol: General Procedure

A specific protocol for this compound via the Reissert synthesis is not detailed in the provided search results. The general steps are as follows:

-

Condensation: The substituted o-nitrotoluene is reacted with diethyl oxalate in the presence of a strong base like sodium ethoxide to yield the corresponding ethyl o-nitrophenylpyruvate.

-

Hydrolysis: The resulting ester is hydrolyzed to the pyruvic acid derivative.

-

Reductive Cyclization: The nitro group of the o-nitrophenylpyruvic acid is reduced (e.g., using iron in acetic acid or catalytic hydrogenation), which is immediately followed by spontaneous cyclization to form the indole-2-carboxylic acid.[9]

Quantitative Data

The overall yield of the Reissert synthesis can be moderate to good. For the synthesis of indole-2-carboxylic acid itself, an overall yield of 28% has been reported using a ferrous sulfate reduction method.[10] Continuous-flow hydrogenation has been shown to be an efficient method for the reductive cyclization step in the synthesis of various substituted indole-2-carboxylic acid ethyl esters.[5]

Final Step: Hydrolysis of the Ester

Many of the primary indole formation reactions yield an ester at the 2-position. This ester can be readily hydrolyzed to the desired carboxylic acid.

Experimental Protocol: Base-Catalyzed Hydrolysis

Materials:

-

Ethyl 5-hydroxyindole-2-carboxylate

-

Potassium hydroxide (KOH)

-

Acetone or Ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

A solution of the ethyl 5-hydroxyindole-2-carboxylate in acetone or ethanol is prepared.[3]

-

An aqueous solution of potassium hydroxide (typically 2-3 equivalents) is added to the ester solution.[3]

-

The reaction mixture is heated to reflux for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

After cooling, the organic solvent is removed under reduced pressure.

-

The remaining aqueous solution is diluted with water and then acidified with hydrochloric acid to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried to yield this compound.[3]

Summary of Key Precursors and Methods

| Synthesis Method | Key Precursors | Key Reagents | Typical Product |

| Nenitzescu | p-Benzoquinone, β-Enamino ester | Polar solvent, optional Lewis acid | 5-Hydroxyindole ester |

| Fischer | 4-Hydroxyphenylhydrazine, Pyruvic acid/ester | Acid catalyst (H₂SO₄, PPA) | This compound/ester |

| Reissert | Substituted o-Nitrotoluene, Diethyl oxalate | Strong base (NaOEt), Reducing agent (Fe/AcOH) | This compound |

This guide provides a foundational understanding of the key synthetic routes to this compound. Researchers should consult the primary literature for more detailed procedures and optimization studies relevant to their specific needs. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the need for specific substitution patterns on the indole ring.

References

- 1. researchgate.net [researchgate.net]

- 2. Bischler-Möhlau_indole_synthesis [chemeurope.com]

- 3. mdpi.com [mdpi.com]

- 4. 5-羟基吲哚-2-甲酸 ≥96.5% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Bischler-Möhlau Indole Synthesis [drugfuture.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Preparation of eumelanin-related metabolites 5,6-dihydroxyindole, 5,6-dihydroxyindole-2-carboxylic acid, and their O-methyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Hydroxyindole-2-carboxylic Acid: A Comprehensive Technical Guide on its Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyindole-2-carboxylic acid is a molecule of significant interest within the scientific community, particularly in the fields of biochemistry, pharmacology, and materials science. As a substituted indole, it serves as a fundamental building block in various biological processes and synthetic pathways. This technical guide provides an in-depth exploration of the discovery and natural occurrence of this compound, offering detailed experimental protocols, quantitative data, and visual representations of its biochemical context.

Discovery and Synthesis

While the precise historical moment of the initial synthesis or isolation of this compound is not prominently documented, its study is intrinsically linked to the broader investigation of indole chemistry and its derivatives. The synthesis of indole-2-carboxylic acids has been a subject of organic chemistry research for over a century, with methods like the Fischer indole synthesis being foundational.

Modern synthetic routes to this compound and its derivatives often involve multi-step processes. A common strategy for the synthesis of the closely related and biologically important 5,6-dihydroxyindole-2-carboxylic acid (DHICA) provides insight into the preparation of this compound. These methods typically start from commercially available precursors and involve steps such as condensation, cyclization, and demethylation[1].

A generalized synthetic approach can be described as follows:

-

Starting Material: The synthesis often commences with a substituted benzaldehyde, such as 2-bromo-4,5-dimethoxybenzaldehyde.

-

Coupling and Cyclization: This is followed by a coupling reaction with a suitable reagent like ethyl isocyanoacetate, catalyzed by a transition metal, which then undergoes cyclization to form the indole ring structure.

-

Hydrolysis and Demethylation: The resulting ester is hydrolyzed to the carboxylic acid, and any protecting groups on the hydroxyl functions (often methyl ethers) are removed to yield the final dihydroxyindole carboxylic acid[1].

These synthetic strategies are crucial for producing the compound in sufficient quantities for research and for the development of novel therapeutic agents[2].

Natural Occurrence

This compound is a naturally occurring compound found in both the plant and animal kingdoms. Its presence as a metabolite underscores its role in biological systems.

In Plants

The compound has been identified in Solanum lycopersicum, the common tomato[3]. Indolic compounds in plants are known to be involved in various physiological processes, including growth, development, and defense mechanisms. The biosynthesis of such compounds in plants like Arabidopsis thaliana often originates from the amino acid tryptophan[4][5]. While the specific biosynthetic pathway leading to this compound in tomatoes is not fully elucidated, it is likely part of the complex secondary metabolism of indolic compounds in the plant.

In Humans and Animals

In mammals, this compound is a metabolite. It is closely related to the biosynthesis of melanin, the primary pigment responsible for coloration in skin, hair, and eyes. Specifically, its dihydroxylated form, 5,6-dihydroxyindole-2-carboxylic acid (DHICA), is a key precursor in the formation of eumelanin, the black-brown type of melanin[6]. The presence of this compound and its derivatives in urine has been a subject of clinical interest, particularly in the context of monitoring metabolic pathways.

Quantitative Data

The concentration of this compound and its related compounds can vary significantly depending on the biological matrix. The following tables summarize available quantitative data.

| Biological Source | Compound | Concentration | Reference |

| Human Urine | 6-hydroxy-5-methoxyindole-2-carboxylic acid | Mean: 38 µmol/mol of creatinine (Range: 6-76 µmol/mol) | [7] |

Experimental Protocols

Synthesis of 5,6-dihydroxyindole-2-carboxylic acid (DHICA) (Illustrative Protocol)

This protocol is based on established synthetic methodologies for DHICA, which shares structural similarities with this compound[1][6].

Materials:

-

3,4-dihydroxyphenylalanine (L-DOPA)

-

Potassium ferricyanide(III)

-

Sodium metabisulfite

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Oxidation of L-DOPA: Dissolve L-DOPA in an aqueous solution. Add a solution of potassium ferricyanide(III) dropwise with stirring to oxidize L-DOPA to dopachrome. The reaction progress can be monitored by the appearance of a characteristic red color.

-

Isomerization to DHICA: To the dopachrome solution, add a solution of sodium metabisulfite. This will reduce the dopachrome and facilitate its tautomerization to 5,6-dihydroxyindole-2-carboxylic acid.

-

Acidification and Extraction: Acidify the reaction mixture with HCl to a pH of approximately 2-3. Extract the aqueous solution with ethyl acetate or another suitable organic solvent.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

-

Characterization: Confirm the identity and purity of the synthesized DHICA using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Quantification of this compound in Biological Samples by HPLC-MS/MS

This protocol is a generalized procedure based on established methods for the analysis of indolic compounds and other carboxylic acids in biological fluids[7][8][9][10].

1. Sample Preparation (Urine):

-

Objective: To remove interfering substances from the urine matrix.

-

Procedure:

-

Thaw frozen urine samples at room temperature.

-

Vortex the sample to ensure homogeneity.

-

Centrifuge the urine sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any particulate matter[11].

-

Take a specific volume of the supernatant (e.g., 100 µL) and dilute it with an equal volume of the initial mobile phase or a suitable buffer[9].

-

For enhanced cleanup, a solid-phase extraction (SPE) step can be employed. Condition a C18 SPE cartridge with methanol followed by water. Load the diluted urine sample, wash with water, and elute the analyte with methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.

-

2. HPLC-MS/MS Analysis:

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., Newcrom R1) is suitable for separation[8].

-

Mobile Phase: A gradient elution is typically used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode. For carboxylic acids, negative mode is often preferred.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. The precursor ion (the deprotonated molecule [M-H]⁻) and a specific product ion are monitored.

-

Example MRM transition for this compound (m/z 176.0): A potential transition would be from the precursor ion to a fragment ion, which would need to be determined through infusion experiments.

-

-

-

Quantification:

-

A calibration curve is generated using standard solutions of this compound of known concentrations.

-

An internal standard (e.g., a stable isotope-labeled version of the analyte) should be used to correct for matrix effects and variations in sample preparation and instrument response.

-

Signaling Pathways and Biological Roles

While a specific signaling pathway directly initiated by this compound is not well-defined, its significance lies in its position within the melanin biosynthesis pathway. The formation of 5,6-dihydroxyindole-2-carboxylic acid (DHICA) from dopachrome is a critical step in eumelanogenesis.

Below is a simplified representation of the eumelanin biosynthesis pathway, highlighting the role of DHICA.

Caption: Simplified Eumelanin Biosynthesis Pathway.

This diagram illustrates the conversion of tyrosine through a series of intermediates to form the eumelanin polymer. The formation of DHICA, catalyzed by dopachrome tautomerase, is a key branching point that influences the final properties of the melanin pigment.

The following diagram outlines a general experimental workflow for the quantification of this compound in a biological sample.

Caption: General Experimental Workflow for Quantification.

Conclusion

This compound is a naturally occurring molecule with important roles in both plant and animal biochemistry. Its presence as a precursor in the melanin biosynthesis pathway highlights its significance in human physiology. While its initial discovery is not clearly demarcated, ongoing research continues to unveil its functions and potential applications. The analytical methods detailed in this guide provide a framework for its accurate quantification in biological matrices, which is essential for advancing our understanding of its role in health and disease. Further research is warranted to fully elucidate its biosynthetic pathways in various organisms and to explore its potential as a biomarker or therapeutic agent.

References

- 1. This compound | SIELC Technologies [sielc.com]

- 2. goldbio.com [goldbio.com]

- 3. This compound | C9H7NO3 | CID 88958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [image] Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of 5-Hydroxyindoleacetic Acid in Urine by Ultra-performance Liquid Chromatography Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. researchgate.net [researchgate.net]

- 10. Quantification of 5-Hydroxyindoleacetic Acid in Urine by Ultra-performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

Spectroscopic Profile of 5-Hydroxyindole-2-carboxylic Acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Hydroxyindole-2-carboxylic acid, a significant indole derivative with applications in biochemical research and as a building block in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation patterns of this compound (C₉H₇NO₃, Mol. Wt.: 177.16 g/mol ).

Data Presentation

Table 1: LC-ESI-QTOF Mass Spectrometry Data

| Ionization Mode | Precursor Type | Precursor m/z | Top 5 Fragment Ions (m/z) |

| Positive | [M+H]⁺ | 178.0499 | 160.0386, 132.0429, 161.0421, 134.0585, 159.0308 |

| Negative | [M-H]⁻ | 176.0353 | 132.0442, 131.0363, 133.0518, 104.0499, 131.6891 |

Experimental Protocol

Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) Mass Spectrometry:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small percentage of formic acid to promote ionization.

-

Chromatographic Separation: The sample is injected into a liquid chromatography system, commonly employing a C18 reversed-phase column. A gradient elution is typically used, starting with a high percentage of aqueous mobile phase and gradually increasing the organic mobile phase to elute the compound.

-

Ionization: The eluent from the LC column is introduced into the ESI source. A high voltage is applied to a nebulizing needle, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged, forming ions such as [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode.

-

Mass Analysis: The ions are guided into the mass analyzer. In a QTOF instrument, the quadrupole can be set to either scan a range of m/z values or to isolate a specific precursor ion (e.g., m/z 178.05 for [M+H]⁺). The isolated precursor ions are then fragmented in a collision cell, and the resulting fragment ions are analyzed by the time-of-flight mass analyzer, which measures their m/z ratios with high resolution and accuracy.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H, N-H, C=O, and aromatic C=C bonds. While a specific experimental spectrum is not publicly available without a subscription to spectral databases, the expected absorption regions are well-established.

Data Presentation

Table 2: Expected Infrared Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Strong, Very Broad |

| N-H (Indole) | Stretching | ~3400 | Medium |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 | Strong |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium to Weak |

| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 | Strong |

| O-H (Carboxylic Acid) | Bending | 1440 - 1395 and 950 - 910 | Medium, Broad |

Experimental Protocol

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method):

-

Sample Preparation: A small amount of finely ground this compound (typically 1-2 mg) is intimately mixed with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Pellet Formation: The mixture is transferred to a pellet press, and pressure is applied to form a thin, transparent KBr pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample compartment is first recorded. Then, the spectrum of the sample is recorded over the mid-IR range (typically 4000-400 cm⁻¹). The instrument measures the interference pattern of the infrared beam after passing through the sample and performs a Fourier transform to obtain the final infrared spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data Presentation

Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H1 (N-H) | 11.0 - 12.0 | Broad Singlet |

| H3 | ~7.0 | Singlet |

| H4 | ~7.5 | Doublet |

| H6 | ~6.8 | Doublet of Doublets |

| H7 | ~7.3 | Doublet |

| OH (Carboxylic Acid) | 12.0 - 13.0 | Broad Singlet |

| OH (Phenolic) | 9.0 - 10.0 | Broad Singlet |

Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | ~138 |

| C3 | ~110 |

| C3a | ~125 |

| C4 | ~115 |

| C5 | ~150 |

| C6 | ~112 |

| C7 | ~122 |

| C7a | ~130 |

| C=O | ~165 |

Experimental Protocol

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, ~0.7 mL) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is optimized through a process called shimming.

-

Data Acquisition:

-

¹H NMR: A standard one-pulse experiment is performed. A short radiofrequency pulse excites the protons, and the resulting free induction decay (FID) signal is recorded.

-

¹³C NMR: A proton-decoupled experiment is typically run. This involves irradiating the protons with a broad range of frequencies to remove their coupling to the ¹³C nuclei, resulting in a spectrum with single lines for each unique carbon. The FID is recorded.

-

-

Data Processing: The acquired FIDs are subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectra are then phased, baseline-corrected, and referenced to the TMS signal (0 ppm).

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: General experimental workflow for the spectroscopic analysis of this compound.

The Multifaceted Role of 5-Hydroxyindole-2-carboxylic Acid and Its Isomers: A Technical Guide for Researchers

An In-depth Exploration of 5-Hydroxyindole-2-carboxylic Acid (5-HI-2-CA) and its Metabolically Significant Isomers for Researchers, Scientists, and Drug Development Professionals.

Introduction

Indole derivatives are a cornerstone of numerous physiological processes, acting as signaling molecules, metabolic intermediates, and precursors to complex biopolymers. Among these, the 5-hydroxyindole scaffold is of particular interest due to its presence in the neurotransmitter serotonin and its metabolites. This technical guide provides a comprehensive overview of this compound (5-HI-2-CA), a synthetic indole derivative with significant applications in pharmacological research. Given the limited information on endogenous 5-HI-2-CA, this guide extends its scope to its well-characterized and metabolically crucial isomers: 5-Hydroxyindoleacetic acid (5-HIAA), the primary metabolite of serotonin, and 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a key precursor in eumelanin synthesis. Understanding the biochemistry, analytical methodologies, and physiological relevance of these related compounds provides a critical framework for researchers exploring the therapeutic potential of novel indole derivatives.

This compound (5-HI-2-CA): A Versatile Synthetic Scaffold

This compound is an indolyl carboxylic acid that has garnered attention not as an endogenous metabolite, but as a valuable building block in medicinal chemistry.[1][2][3][4] Its utility lies in the synthesis of a diverse range of compounds with potential therapeutic applications.

Pharmacological Applications of 5-HI-2-CA Derivatives

Researchers have successfully utilized 5-HI-2-CA to generate novel molecules targeting various signaling pathways and receptors:

-

Oncology: Derivatives of 5-HI-2-CA have been synthesized as potential anticancer agents. These include inhibitors of Zeta-chain-associated protein kinase 70 (ZAP-70), a tyrosine kinase involved in T-cell signaling, and Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in tumor cell proliferation and survival.[3][5] Furthermore, N-hydroxyindole-2-carboxylic acid derivatives have been investigated as inhibitors of human lactate dehydrogenase 5 (hLDH5), an enzyme that is upregulated in many cancers.[6] Studies have also explored the cytotoxic effects of 5-hydroxyindole-3-carboxylic acid derivatives against breast cancer cells.[7][8]

-

Metabolic Disorders: 5-HI-2-CA amides have been developed as potent and selective inverse agonists for the histamine H3 receptor, a target for the treatment of obesity.[9]

-

Neuroscience: The 5-hydroxyindole core is a common feature in ligands for serotonin receptors. Derivatives of 5-HI-2-CA have been synthesized and evaluated for their activity at 5-HT receptors, which are crucial targets in the development of treatments for a range of psychiatric and neurological disorders.[4]

5-Hydroxyindoleacetic Acid (5-HIAA): The Primary Serotonin Metabolite

5-Hydroxyindoleacetic acid (5-HIAA) is the major and final product of serotonin (5-hydroxytryptamine, 5-HT) metabolism.[10] As such, its concentration in bodily fluids is a reliable indicator of serotonin turnover and serves as a critical biomarker in clinical diagnostics.

Biosynthesis and Degradation of 5-HIAA

The metabolic pathway from the essential amino acid tryptophan to 5-HIAA is a well-defined enzymatic cascade.

Clinical Significance of 5-HIAA

The quantification of 5-HIAA in urine and plasma is a cornerstone in the diagnosis and management of several pathologies.

-

Carcinoid Tumors: Neuroendocrine tumors, particularly those of the midgut, often secrete large amounts of serotonin, leading to a significant elevation in 5-HIAA levels.[10][11] Monitoring 5-HIAA is therefore essential for the diagnosis of carcinoid syndrome and for tracking disease progression and response to therapy.[12][13]

-

Neurological and Psychiatric Disorders: Altered serotonin metabolism has been implicated in a range of central nervous system disorders. Consequently, cerebrospinal fluid (CSF) levels of 5-HIAA have been studied as a potential biomarker for conditions such as depression, schizophrenia, and Alzheimer's disease.[3][9][10][14]

Quantitative Data for 5-HIAA

The following table summarizes typical concentration ranges of 5-HIAA in various biological matrices. It is important to note that these values can vary depending on the analytical method, patient population, and dietary restrictions.

| Biological Matrix | Analyte | Typical Concentration Range | Associated Conditions for Altered Levels |

| 24-hour Urine | 5-HIAA | 2 - 9 mg/24h | Elevated: Carcinoid tumors, celiac disease, cystic fibrosis, autism spectrum disorder.[10] Decreased: Depression, obsessive-compulsive disorder.[10] |

| Plasma/Serum | 5-HIAA | 35 - 123 nmol/L | Elevated: Carcinoid tumors.[13] |

| Cerebrospinal Fluid (CSF) | 5-HIAA | Age-dependent; approx. 10-50 ng/mL | Decreased: Depression, aggression, certain neurological disorders.[3][14] |

5,6-Dihydroxyindole-2-carboxylic Acid (DHICA): A Key Intermediate in Eumelanin Synthesis

5,6-dihydroxyindole-2-carboxylic acid (DHICA) is a critical monomer in the biosynthesis of eumelanin, the dark pigment responsible for coloration in skin, hair, and eyes.

The Eumelanin Synthesis Pathway

The formation of eumelanin is a complex process initiated by the oxidation of tyrosine. DHICA is formed from dopachrome and subsequently polymerized to form the final melanin polymer.

In humans, tyrosinase can directly oxidize DHICA, contributing to its incorporation into the growing melanin polymer.[1] This is in contrast to the mouse enzyme, where tyrosinase-related protein 1 (Tyrp1) is primarily responsible for this step.[1]

Experimental Protocols

Accurate quantification of 5-hydroxyindole derivatives is paramount for both clinical diagnostics and research. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice due to their high sensitivity and specificity.

General Workflow for Sample Analysis

The following diagram illustrates a typical workflow for the analysis of 5-hydroxyindoles in biological samples.

Detailed Methodology for 5-HIAA Analysis by LC-MS/MS

This protocol is adapted from a validated "dilute-and-shoot" method for urinary 5-HIAA, which can serve as a starting point for the analysis of other 5-hydroxyindoles.[4]

Sample Preparation:

-

Standard and Quality Control Preparation: Prepare stock solutions of 5-HIAA and a stable isotope-labeled internal standard (e.g., 5-HIAA-d5) in a suitable solvent (e.g., methanol). Serially dilute the stock solution in a surrogate matrix (e.g., synthetic urine or stripped serum) to create calibration standards and quality controls at various concentrations.

-

Sample Dilution: In a 96-well plate, dilute urine samples, calibrators, and quality controls with the internal standard solution. A typical dilution is 10-fold (e.g., 40 µL sample + 360 µL water + 10 µL internal standard solution).[15]

-

Filtration: Filter the diluted samples through a 0.2 µm or 0.45 µm filter to remove particulates before injection.

LC-MS/MS Conditions:

-

Liquid Chromatography:

-

Column: A reversed-phase C18 or biphenyl column is commonly used (e.g., Raptor Biphenyl column).[15]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

-

Gradient: A linear gradient from a low to high percentage of mobile phase B is employed to elute the analyte.

-

Flow Rate: Typically in the range of 0.4 - 0.6 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for the analyte and internal standard are monitored. For 5-HIAA, a common transition in positive mode is m/z 192.1 → 146.1.[4]

-

Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and quantify the analyte concentration in unknown samples.

-

Future Perspectives and Conclusion

While this compound has not been identified as a significant endogenous metabolite, its role as a synthetic precursor for pharmacologically active molecules is well-established and continues to be an area of active research. The development of novel therapeutics targeting cancer, metabolic disorders, and neurological conditions will likely see the continued use of the 5-HI-2-CA scaffold.

In contrast, its isomers, 5-HIAA and DHICA, are central to human physiology and disease. The robust analytical methods developed for 5-HIAA are critical for the clinical management of carcinoid tumors and provide a valuable tool for neuroscience research. Further understanding of the regulation of DHICA in melanin synthesis could lead to new strategies for treating pigmentation disorders.

For researchers in drug development, a thorough understanding of the metabolic pathways of related endogenous compounds such as 5-HIAA is crucial for predicting the metabolic fate and potential off-target effects of novel 5-HI-2-CA derivatives. This integrated knowledge of both synthetic applications and endogenous metabolic pathways will be instrumental in advancing the therapeutic potential of this important class of molecules.

References

- 1. The 5,6-dihydroxyindole-2-carboxylic acid (DHICA) oxidase activity of human tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [image] Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-HIAA as a Potential Biological Marker for Neurological and Psychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. goldbio.com [goldbio.com]

- 6. Effect of Tumor Relevant Acidic Environment in the Interaction of a N-hydroxyindole-2-Carboxylic Derivative with the Phospholipid Bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-hydroxyindole compounds in the cerebrospinal fluid of patients with psychiatric or neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-HIAA as a Potential Biological Marker for Neurological and Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biochemistry, 5 Hydroxyindoleacetic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. electronicsandbooks.com [electronicsandbooks.com]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. A Fast Dilute-And-Shoot Method for Simultaneous 5-Hydroxyindoleacetic Acid (5-HIAA), Vanillylmandelic Acid (VMA), and Homovanillic Acid (HVA) LC-MS/MS Analysis in Human Urine [restek.com]

A Technical Guide to 5,6-Dihydroxyindole-2-carboxylic Acid (DHICA) as a Precursor for Eumelanin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanin, a ubiquitous biopolymer, is the primary determinant of pigmentation in humans, providing crucial protection against ultraviolet radiation. The biosynthesis of melanin (melanogenesis) is a complex process involving a series of enzymatic and spontaneous chemical reactions. This guide focuses on a key intermediate in the synthesis of eumelanin (the brown/black pigment): 5,6-dihydroxyindole-2-carboxylic acid (DHICA). While the initial query specified 5-hydroxyindole-2-carboxylic acid, the central and immediate precursor in the established Raper-Mason pathway for eumelanin is DHICA. This document provides an in-depth technical overview of DHICA's role, the enzymatic and signaling pathways governing its formation and polymerization, quantitative data on its function, and detailed experimental protocols for its study.

The Role of DHICA in the Eumelanin Biosynthesis Pathway

Eumelanin is a heterogeneous polymer primarily composed of two monomeric units: 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA). The ratio of these two units significantly influences the final properties of the melanin polymer, such as its color, solubility, and antioxidant capacity.

The formation of DHICA represents a critical branching point in the eumelanin pathway. The common precursor, L-DOPAquinone, is converted to dopachrome. From here, the pathway diverges:

-

Spontaneous Decarboxylation: Dopachrome can spontaneously rearrange and decarboxylate to form DHI, which rapidly oxidizes and polymerizes into a black, insoluble DHI-melanin.[1][2]

-

Enzymatic Tautomerization: Alternatively, the enzyme dopachrome tautomerase (DCT, also known as Tyrosinase-Related Protein 2 or TRP2) catalyzes the tautomerization of dopachrome into DHICA.[3][4] This pathway is considered the enzymatically controlled route.

DHICA is notably more stable and resistant to auto-oxidation compared to DHI.[2] Its subsequent oxidation and incorporation into the melanin polymer are enzymatically regulated, leading to the formation of a brown, more soluble DHICA-melanin.[3][5] Natural eumelanins are typically copolymers of both DHI and DHICA, and it has been demonstrated that DHICA is incorporated in physiologically relevant amounts, with some natural melanins containing over 50% DHICA-derived units.[1][6][7]

Enzymology of DHICA Oxidation and Polymerization

While DHICA is more stable than DHI, its polymerization into melanin is facilitated by specific enzymes. The enzymatic control of this step differs between species.

-

In Mice: Tyrosinase-related protein 1 (TYRP1), encoded by the brown locus, functions as a DHICA oxidase, catalyzing the oxidation of DHICA to indole-5,6-quinone-2-carboxylic acid, a step that promotes its incorporation into the growing melanin polymer.[8][9]

-

In Humans: The role of human TYRP1 is less clear. Studies suggest that human TYRP1 lacks significant DHICA oxidase activity.[10][11] Instead, human tyrosinase itself exhibits a broader substrate specificity than its murine counterpart and is capable of functioning as a DHICA oxidase.[10][12] Therefore, in humans, tyrosinase may be at least partially responsible for the incorporation of DHICA units into eumelanin. Human TYRP1 is thought to play a role in stabilizing the tyrosinase enzyme and maintaining the structural integrity of the melanosome.[9][13][14]

Other enzymatic systems, such as peroxidases in the presence of H₂O₂, have also been shown to convert DHICA into melanin-like pigments in vitro.[5]

Signaling Pathways Regulating Melanin Synthesis

The production of melanin, including the expression of key enzymes like tyrosinase, TYRP1, and DCT (TYRP2), is tightly regulated by intracellular signaling pathways. The most well-characterized pathway is the cyclic AMP (cAMP) pathway, often initiated by external stimuli like UV radiation.

-

Activation: Hormones such as α-melanocyte-stimulating hormone (α-MSH) bind to the melanocortin 1 receptor (MC1R), a G-protein coupled receptor on the surface of melanocytes.[15]

-

Second Messenger: This binding activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.

-

Kinase Activation: cAMP activates Protein Kinase A (PKA).

-

Transcription Factor Phosphorylation: PKA phosphorylates and activates the cAMP response element-binding protein (CREB).

-

Master Gene Expression: Activated CREB moves into the nucleus and promotes the transcription of the Microphthalmia-associated Transcription Factor (MITF).[16]

-

Target Gene Upregulation: MITF is the master transcriptional regulator of melanogenesis. It binds to the promoters of melanocyte-specific genes, including tyrosinase (TYR), TYRP1, and DCT (TYRP2), thereby increasing the production of the enzymes required for melanin synthesis.[15][16]

Quantitative Data

The following tables summarize key quantitative data regarding DHICA's role in melanogenesis, compiled from various studies.

Table 1: Incorporation and Molecular Properties of DHICA-Melanin

| Parameter | Value | Species/System | Reference |

|---|---|---|---|

| DHICA Incorporation | |||

| In vivo incorporation in melanoma | At least 20% of precursor retains carboxyl group | Mouse | [6],[7] |

| In natural eumelanins | > 50% of units can be DHICA-derived | Mammalian | [1] |

| Molecular Properties | |||

| Apparent Molecular Weight | 20,000 - 200,000 Daltons | Synthetic | [3] |

| Monomers per Molecule | ~100 - 1,000 | Synthetic | [3] |

| Physicochemical Properties | |||

| Color | Brown | Synthetic | [3] |

| Solubility (aqueous, pH > 5) | Soluble | Synthetic |[3] |

Table 2: Comparison of DHICA-Melanin vs. DHI-Melanin

| Property | DHICA-Melanin | DHI-Melanin | Reference |

|---|---|---|---|

| Precursor Stability | High (resistant to auto-oxidation) | Low (rapidly auto-oxidizes) | [2] |

| Color | Brown | Black | [3] |

| Solubility (aqueous) | Soluble (pH > 5) | Insoluble | [3] |

| Antioxidant Effect | More pronounced | Less pronounced | [5] |

| Paramagnetic Form | Transitions from axial to isotropic upon polymerization | Isotropic as both monomer and polymer |[17] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study DHICA in melanin synthesis.

This method provides a definitive measure of DHICA's contribution to the melanin polymer in vivo or in cell culture.

Methodology:

-

Cell Culture and Labelling: Mouse melanocytes (e.g., B16-F10) or melanoma tumor-bearing mice are treated with a radiolabelled melanin precursor, such as 3,4-dihydroxy[1-¹⁴C]phenylalanine. The ¹⁴C label is on the carboxyl group that will become the carboxyl group of DHICA.

-

Melanin Isolation: Melanin is rigorously purified from the cells or tissue. This involves extensive washing with various solvents to remove unincorporated precursors, proteins, and lipids.

-

Decarboxylation: A weighed sample of the purified, radiolabelled melanin is suspended in 6 M HCl and heated under reflux. A stream of CO₂-free nitrogen gas is bubbled through the suspension.

-

CO₂ Trapping: The evolving gas, containing any ¹⁴CO₂ released from the DHICA moieties, is passed through a trapping solution of saturated barium hydroxide (Ba(OH)₂). The ¹⁴CO₂ precipitates as barium carbonate (Ba¹⁴CO₃).

-

Quantification: The precipitated Ba¹⁴CO₃ is collected by centrifugation, washed, dried, and its radioactivity is measured using a liquid scintillation counter. The radioactivity of the remaining decarboxylated melanin is also measured. The amount of ¹⁴CO₂ evolved is directly proportional to the amount of DHICA that was incorporated into the melanin polymer.[6]

This protocol is used to determine the ability of an enzyme source (purified enzyme or cell extract) to catalyze the oxidation of DHICA.

Methodology:

-

Preparation of Enzyme: Prepare cell extracts from human or murine melanoma cell lines. Cells are harvested, homogenized in a suitable buffer (e.g., phosphate buffer with protease inhibitors), and centrifuged to obtain a supernatant containing the cytosolic/melanosomal enzymes. Alternatively, use purified or recombinant enzymes (e.g., TYRP1, Tyrosinase).

-

Reaction Setup: The reaction is typically carried out in a phosphate buffer at 37°C. The enzyme preparation is added to the buffer.

-

Initiation and Sampling: The reaction is initiated by adding a known concentration of DHICA (e.g., 0.5 mM). Aliquots are removed from the reaction mixture at specific time points.

-

Reaction Quenching: The reaction in each aliquot is stopped immediately, often by the addition of an acid such as perchloric acid, which denatures the enzyme.

-

HPLC Analysis: The samples are centrifuged to remove precipitated protein, and the supernatant is analyzed by High-Performance Liquid Chromatography (HPLC). A reverse-phase column (e.g., C18) is used to separate DHICA from other components. Detection can be achieved using an electrochemical detector or UV-Vis spectrophotometer.

-

Data Analysis: The concentration of DHICA remaining at each time point is quantified by comparing the peak area to a standard curve. The rate of DHICA consumption is then calculated to determine the enzyme activity.[8][10][12]

Conclusion

5,6-dihydroxyindole-2-carboxylic acid (DHICA) is a fundamentally important precursor in eumelanin synthesis. Its formation, catalyzed by dopachrome tautomerase, represents an enzymatically controlled branch of the melanogenesis pathway that runs parallel to the spontaneous formation of DHI. The ratio of DHICA to DHI incorporated into the final polymer dictates its physicochemical properties, including color, solubility, and antioxidant function. The enzymatic machinery for DHICA polymerization, notably involving tyrosinase in humans, and the intricate signaling cascades, such as the cAMP/PKA/MITF pathway, highlight the complexity and precise regulation of pigmentation. A thorough understanding of DHICA's role is critical for researchers in dermatology, oncology, and materials science, and offers promising targets for the development of therapeutics for pigmentation disorders and for the creation of novel melanin-inspired biomaterials.

References

- 1. mdpi.com [mdpi.com]

- 2. Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of melanins from dihydroxyindole-2-carboxylic acid and dihydroxyindole. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 4. The expression of tyrosinase, tyrosinase-related proteins 1 and 2 (TRP1 and TRP2), the silver protein, and a melanogenic inhibitor in human melanoma cells of differing melanogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lipoxygenase/H2O2-catalyzed oxidation of dihdroxyindoles: synthesis of melanin pigments and study of their antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. 5,6-Dihydroxyindole-2-carboxylic acid is incorporated in mammalian melanin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A new enzymatic function in the melanogenic pathway. The 5,6-dihydroxyindole-2-carboxylic acid oxidase activity of tyrosinase-related protein-1 (TRP1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TYRP1 - Wikipedia [en.wikipedia.org]

- 10. The 5,6-dihydroxyindole-2-carboxylic acid (DHICA) oxidase activity of human tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure of Human Tyrosinase Related Protein 1 Reveals a Binuclear Zinc Active Site Important for Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. TYRP1 gene: MedlinePlus Genetics [medlineplus.gov]

- 14. TYRP1 tyrosinase related protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. 5-Hydroxytryptamine (5-HT) Positively Regulates Pigmentation via Inducing Melanoblast Specification and Melanin Synthesis in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In-Depth Analysis of the Paramagnetic Properties in DHI/DHICA-Controlled Eumelanin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Family of Hydroxyindole Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydroxyindole carboxylic acid scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. This chemical family is characterized by an indole core substituted with at least one hydroxyl group and a carboxylic acid moiety. The unique electronic and structural features of these molecules enable them to interact with a variety of biological targets, making them promising candidates for the development of novel therapeutics. Their utility has been demonstrated in several key therapeutic areas, including oncology, infectious diseases, and metabolic disorders. This technical guide provides a comprehensive overview of the chemistry, biological activities, and experimental protocols associated with hydroxyindole carboxylic acids.

Physicochemical Properties

The physicochemical properties of hydroxyindole carboxylic acids are crucial for their biological activity and drug-like characteristics. The presence of both a hydrogen-bond donating hydroxyl group and an acidic carboxylic acid group significantly influences their solubility, polarity, and ability to interact with biological macromolecules.

| Property | 5-Hydroxyindole-2-carboxylic acid | Reference |

| Molecular Formula | C₉H₇NO₃ | |

| Molecular Weight | 177.16 g/mol | |

| Melting Point | 249 °C (decomposes) | |

| Solubility | Soluble in chloroform/ethanol (1:1) at 50 mg/mL | |

| Appearance | Powder |

Synthesis of Hydroxyindole Carboxylic Acids

The synthesis of hydroxyindole carboxylic acids can be achieved through various synthetic routes. A common strategy involves the construction of the indole ring system followed by or concurrent with the introduction of the hydroxyl and carboxylic acid functionalities. Below is a representative experimental protocol for the synthesis of a substituted 5-hydroxyindole-3-carboxylic acid derivative.

Experimental Protocol: Synthesis of 1-Benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic Acid

This protocol is adapted from the synthesis of related compounds and provides a general framework.

Materials:

-

Ethyl 2-(benzylamino)-3-oxobutanoate

-

p-Benzoquinone

-

Glacial acetic acid

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Cyclization/Condensation:

-

In a round-bottom flask, dissolve ethyl 2-(benzylamino)-3-oxobutanoate (1 equivalent) and p-benzoquinone (1.1 equivalents) in glacial acetic acid.

-

Heat the mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.

-

Concentrate the organic phase under reduced pressure to obtain the crude ethyl 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate.

-

-

Saponification:

-

Dissolve the crude ester in a mixture of ethanol and 2M aqueous sodium hydroxide solution.

-

Stir the mixture at 60-70°C for 2-3 hours until the ester is completely hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with 2M hydrochloric acid, which will precipitate the carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid.

-

-

Purification:

-

The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).

-

Biological Activities and Quantitative Data

Hydroxyindole carboxylic acids have demonstrated a wide range of biological activities. The following tables summarize key quantitative data for their activity in different therapeutic areas.

Anti-Cancer Activity

Several 5-hydroxyindole-3-carboxylic acid derivatives have shown significant cytotoxic effects against human breast cancer cell lines, such as MCF-7.[1][2]

| Compound ID | Substitution Pattern | Cell Line | IC₅₀ (µM) | Reference |

| 5d | Ester derivative with a 4-methoxy group | MCF-7 | 4.7 | [1][2] |

| 5a | Ester derivative | MCF-7 | < 10 | [2] |

| 5l | Ester derivative | MCF-7 | < 10 | [2] |

Anti-HIV Activity

Dihydroxyindole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[3]

| Compound Class | Target | Activity Range (IC₅₀) | Reference |

| Dihydroxyindole-2-carboxylic acid derivatives | HIV-1 Integrase | 1-18 µM | [3] |

| Indole-2-carboxylic acid derivative 20a | HIV-1 Integrase | 0.13 µM | |

| Indole-2-carboxylic acid derivative 17a | HIV-1 Integrase | 3.11 µM |

Enzyme Inhibition

Hydroxyindole carboxylic acids have been shown to be effective inhibitors of protein tyrosine phosphatases (PTPs), such as PTP1B, which are implicated in metabolic diseases and cancer.

| Compound Class | Target Enzyme | Kᵢ (nM) | Reference |

| Hydroxyindole carboxylic acid-based inhibitors | mPTPB | 50 |

Experimental Protocols for Biological Assays

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

-

Test compounds (hydroxyindole carboxylic acids) dissolved in DMSO

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.

-

After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

-

Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plates for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plates for an additional 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the cell viability against the compound concentration and determine the IC₅₀ value using a suitable software.

-

Signaling Pathways

Hydroxyindole carboxylic acids exert their biological effects by modulating key signaling pathways. Their ability to inhibit protein tyrosine phosphatases and other enzymes can have profound effects on cellular processes.

Inhibition of PTP1B Signaling

Protein-tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin and leptin signaling pathways. Its inhibition can enhance insulin sensitivity. Hydroxyindole carboxylic acids can act as PTP1B inhibitors, thereby modulating these pathways.

Caption: Inhibition of the PTP1B signaling pathway by hydroxyindole carboxylic acids.

Modulation of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell growth, proliferation, and survival. Its constitutive activation is observed in many cancers. Some kinase inhibitors, a class to which some hydroxyindole carboxylic acids may belong, can indirectly inhibit the STAT3 pathway.

Caption: Potential modulation of the STAT3 signaling pathway by hydroxyindole carboxylic acids.

Conclusion

Hydroxyindole carboxylic acids represent a versatile and promising class of compounds for drug discovery. Their synthetic tractability allows for the generation of diverse libraries for screening against various biological targets. The data presented in this guide highlight their potential as anti-cancer, anti-HIV, and enzyme-inhibiting agents. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate these compounds in their own laboratories. Further exploration of the structure-activity relationships and mechanisms of action of this chemical family is warranted and will likely lead to the development of novel and effective therapeutic agents.

References

- 1. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of dihydroxyindole-2-carboxylic acid derivatives as dual allosteric HIV-1 Integrase and Reverse Transcriptase associated Ribonuclease H inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 5-Hydroxyindole-2-carboxylic Acid: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the chemical synthesis of 5-Hydroxyindole-2-carboxylic acid, a key building block in the development of various pharmacologically active compounds. The synthesis is accomplished through a multi-step sequence involving a Japp-Klingemann reaction followed by a Fischer indole synthesis, with subsequent deprotection and hydrolysis steps.

Introduction

This compound is a crucial intermediate in the synthesis of a wide range of biologically active molecules, including serotonin receptor agonists and antagonists, and potential anticancer agents. Its indole scaffold with hydroxyl and carboxylic acid functionalities allows for diverse chemical modifications, making it a valuable starting material in medicinal chemistry and drug discovery. The following protocol outlines a reliable method for its preparation from commercially available starting materials.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a four-step process, beginning with the protection of the hydroxyl group of p-aminophenol as a benzyl ether. This is followed by a Japp-Klingemann reaction to form a key hydrazone intermediate. Subsequent Fischer indole cyclization yields the protected indole ester, which is then deprotected and hydrolyzed to afford the final product.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of p-Benzyloxyaniline

This initial step involves the protection of the hydroxyl group of p-aminophenol as a benzyl ether to prevent unwanted side reactions in subsequent steps.

Materials:

-

p-Aminophenol

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve p-aminophenol in ethanol.

-

Add potassium carbonate to the solution.

-

Slowly add benzyl chloride to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the resulting precipitate, wash with water, and dry under vacuum to yield p-benzyloxyaniline.

Step 2: Japp-Klingemann Reaction to form Ethyl 2-(p-benzyloxyphenylhydrazono)propanoate

The synthesized p-benzyloxyaniline is converted to its diazonium salt and then reacted with ethyl 2-methylacetoacetate in a Japp-Klingemann reaction to form the corresponding hydrazone.

Materials:

-

p-Benzyloxyaniline

-